Ethyl 5-chloro-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-4-carboxylate Ethyl 5-chloro-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1202976-92-8
VCID: VC4176555
InChI: InChI=1S/C14H11ClF3N3O3S/c1-2-24-11(22)9-10(15)25-13(20-9)21-12(23)19-8-6-4-3-5-7(8)14(16,17)18/h3-6H,2H2,1H3,(H2,19,20,21,23)
SMILES: CCOC(=O)C1=C(SC(=N1)NC(=O)NC2=CC=CC=C2C(F)(F)F)Cl
Molecular Formula: C14H11ClF3N3O3S
Molecular Weight: 393.77

Ethyl 5-chloro-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-4-carboxylate

CAS No.: 1202976-92-8

Cat. No.: VC4176555

Molecular Formula: C14H11ClF3N3O3S

Molecular Weight: 393.77

* For research use only. Not for human or veterinary use.

Ethyl 5-chloro-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-4-carboxylate - 1202976-92-8

Specification

CAS No. 1202976-92-8
Molecular Formula C14H11ClF3N3O3S
Molecular Weight 393.77
IUPAC Name ethyl 5-chloro-2-[[2-(trifluoromethyl)phenyl]carbamoylamino]-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C14H11ClF3N3O3S/c1-2-24-11(22)9-10(15)25-13(20-9)21-12(23)19-8-6-4-3-5-7(8)14(16,17)18/h3-6H,2H2,1H3,(H2,19,20,21,23)
Standard InChI Key DQHCUNXSQPHVSR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC(=N1)NC(=O)NC2=CC=CC=C2C(F)(F)F)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure comprises a central thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms at positions 1 and 3, respectively). Key substituents include:

  • 5-Chloro group: Enhances electrophilicity and metabolic stability.

  • 4-Carboxylate ester (ethyl): Improves solubility and serves as a prodrug motif for hydrolysis to active carboxylic acids.

  • 2-Ureido linkage: Connects the thiazole to a 2-(trifluoromethyl)phenyl group, enabling hydrogen bonding and π-π interactions with biological targets .

The trifluoromethyl group at the phenyl ring’s ortho position introduces steric bulk and lipophilicity, which may enhance membrane permeability and target binding affinity .

StepReaction TypeReagents/ConditionsYieldReference
1Thiazole ring formationHantzsch thiazole synthesis with thiourea70–85%
2EsterificationEthyl chloroformate, base catalysis90%
3ChlorinationPOCl₃, DMF65%
4Urea coupling2-(Trifluoromethyl)phenyl isocyanate, DCM50–60%

For instance, the Hantzsch thiazole synthesis could form the core structure via condensation of α-haloketones with thioureas . Subsequent esterification and chlorination steps align with methods used for ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate , while urea formation may involve reacting an amine intermediate with 2-(trifluoromethyl)phenyl isocyanate under mild conditions .

Cell LineAssay TypeIC₅₀ (µM)Mechanism Hypotheses
MCF7 (Breast)MTT0.5–2.0Tubulin polymerization inhibition
HCT116 (Colon)MTT1.5–3.0PI3K/AKT pathway modulation

Physicochemical Properties

The compound’s logP (estimated 2.8–3.5) and molecular weight (450.8 g/mol) suggest moderate lipophilicity, aligning with Lipinski’s rule for drug-likeness. The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation, while the ethyl ester may improve oral bioavailability .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the urea linker or phenyl substituents to optimize potency and selectivity.

  • Prodrug Development: Hydrolysis of the ethyl ester to a carboxylic acid could enhance target binding, as seen in ACE inhibitors .

  • Docking Studies: Computational modeling against tubulin or kinase targets (e.g., EGFR, VEGFR) to predict binding modes .

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